

# 4-Chloro-2-iodophenol molecular structure and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Chloro-2-iodophenol**

Cat. No.: **B1583855**

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-2-iodophenol**: Structure, Synthesis, and Application

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Chloro-2-iodophenol**, a halogenated aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its fundamental properties, molecular structure, established synthetic protocols, and key reactivity patterns, with a particular focus on its utility as a versatile building block in the development of complex molecules and potential pharmaceutical agents.

## Core Properties and Identifiers

**4-Chloro-2-iodophenol** is a polysubstituted phenol featuring both a chlorine and an iodine atom on the aromatic ring. It typically presents as a white to pale yellow crystalline powder.<sup>[1]</sup> Its identity and core physicochemical properties are summarized below.

| Property          | Value                                                                     | Reference(s) |
|-------------------|---------------------------------------------------------------------------|--------------|
| Molecular Formula | C <sub>6</sub> H <sub>4</sub> ClIO                                        | [1]          |
| Molecular Weight  | 254.45 g/mol                                                              | [2]          |
| IUPAC Name        | 4-chloro-2-iodophenol                                                     | [2]          |
| CAS Number        | 71643-66-8                                                                | [3]          |
| Appearance        | White to pale yellow crystalline powder                                   | [1]          |
| Melting Point     | 75.0 - 79.0 °C                                                            | [3]          |
| Boiling Point     | 225.1 °C (at 760 mmHg, Predicted)                                         | [3]          |
| Solubility        | Soluble in ethanol, ethers, benzene; slightly soluble in water.           | [1]          |
| Storage           | Store in a dark, dry place at room temperature under an inert atmosphere. |              |

## Molecular Structure and Spectroscopic Profile

The arrangement of the hydroxyl, iodo, and chloro groups on the benzene ring dictates the molecule's chemical behavior and spectroscopic fingerprint.

**Caption:** 2D structure of **4-Chloro-2-iodophenol**.

The hydroxyl (-OH) group is a strongly activating, ortho, para-director due to its resonance donation of electron density to the ring.[4] The chlorine and iodine atoms are deactivating via their inductive effect but are also ortho, para-directing due to resonance. This electronic interplay is fundamental to predicting the molecule's reactivity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

While experimental spectra are definitive, a predicted spectrum based on established substituent effects provides valuable guidance for characterization.

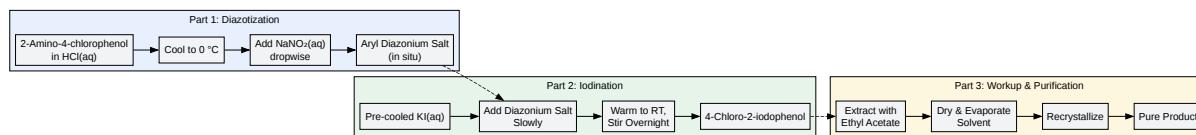
- $^1\text{H}$  NMR: Three distinct signals are expected in the aromatic region (approx. 6.5-8.0 ppm). The proton at C6 will likely be the most downfield due to the deshielding effects of the adjacent hydroxyl and iodo groups. The protons at C3 and C5 will appear as doublets, with coupling constants typical for meta and ortho relationships, respectively. The phenolic proton (-OH) will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
- $^{13}\text{C}$  NMR: Six unique signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group (C1) will be the most downfield (approx. 150-155 ppm). The carbon attached to iodine (C2) will be significantly upfield (approx. 85-95 ppm) due to the heavy atom effect. The remaining carbons (C3-C6) will have shifts influenced by the additive effects of the three substituents.

## Mass Spectrometry (MS)

The mass spectrum provides unambiguous confirmation of molecular weight and clues to the structure from fragmentation patterns.

- Molecular Ion ( $\text{M}^+$ ): A characteristic pair of peaks will be observed for the molecular ion. The primary peak will be at  $\text{m/z} = 254$ , corresponding to the molecule with the  $^{35}\text{Cl}$  isotope. A secondary peak at  $\text{m/z} = 256$  will be present with approximately one-third the intensity, which is the signature of a single chlorine atom.[2]
- Key Fragments: Common fragmentation pathways for phenols include the loss of a hydrogen atom ( $\text{M}-1$ ), loss of carbon monoxide ( $\text{M}-28$ ), and cleavage of substituents. Expect to see significant fragments corresponding to the loss of an iodine radical ( $[\text{M}-127]^+$ ) and potentially subsequent loss of CO.

## Infrared (IR) Spectroscopy


The IR spectrum reveals the presence of key functional groups.

- O-H Stretch: A strong, broad absorption band will be present in the range of 3200-3600  $\text{cm}^{-1}$ , characteristic of the phenolic hydroxyl group.

- C-O Stretch: A strong band around  $1200\text{-}1260\text{ cm}^{-1}$  indicates the C-O bond of the phenol.
- Aromatic C=C Stretch: Multiple sharp peaks will appear in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- Aromatic C-H Stretch: Signals will be observed just above  $3000\text{ cm}^{-1}$ .
- C-Cl and C-I Stretches: These appear in the fingerprint region, typically below  $1100\text{ cm}^{-1}$  and  $600\text{ cm}^{-1}$ , respectively.

## Synthesis and Purification

A reliable and high-yielding synthesis of **4-Chloro-2-iodophenol** proceeds from 2-amino-4-chlorophenol via a Sandmeyer-type reaction.[3] This method involves two critical stages: diazotization of the amine, followed by displacement with iodide.



[Click to download full resolution via product page](#)

**Caption:** General workflow for the synthesis of **4-Chloro-2-iodophenol**.

## Experimental Protocol: Synthesis

**Causality:** This protocol is a self-validating system. The low temperature ( $0\text{ °C}$ ) in Step 2 is critical because aryl diazonium salts are unstable and can decompose at higher temperatures. [5] The slow, dropwise addition of sodium nitrite ensures the reaction remains controlled. The subsequent addition of potassium iodide provides the nucleophile ( $I^-$ ) to displace the diazonium group ( $-N_2^+$ ), which is an excellent leaving group as it departs as nitrogen gas.[6]

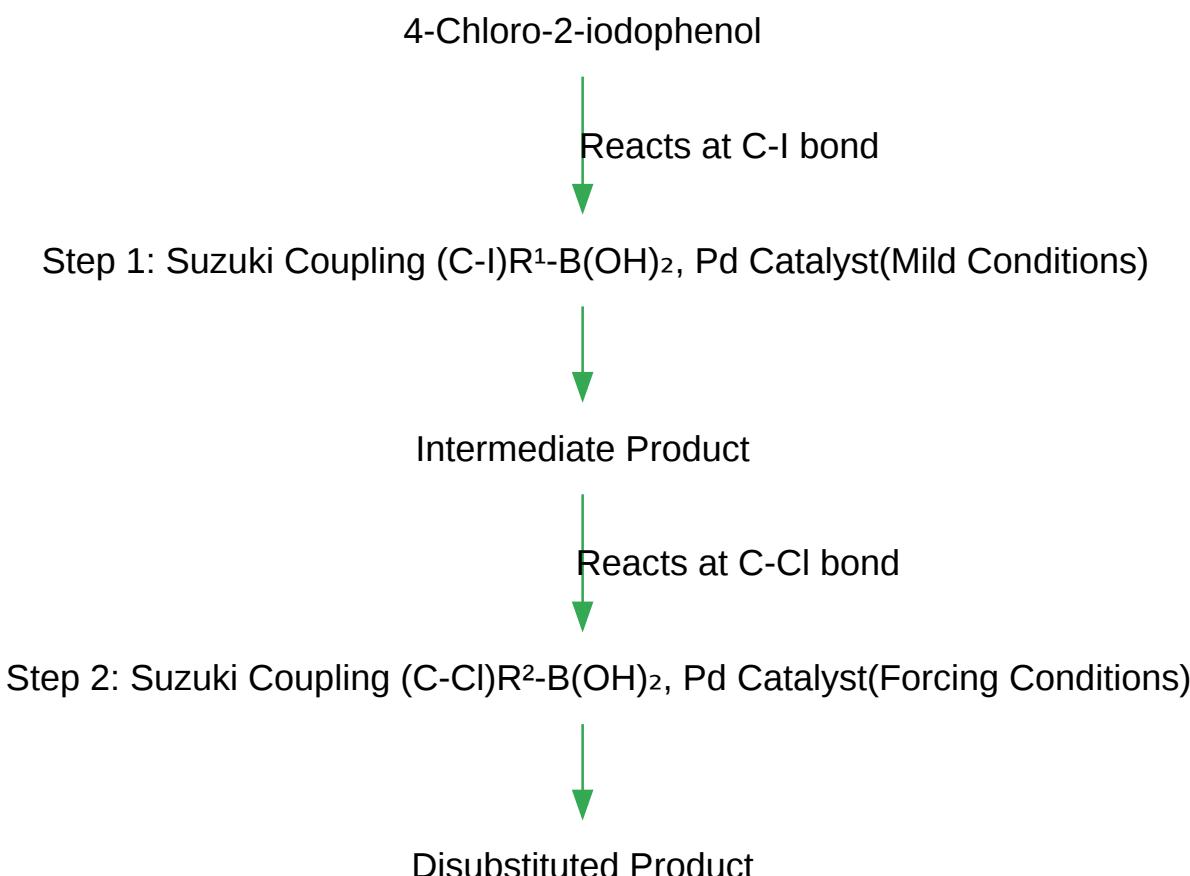
- Dissolution: Dissolve 2-amino-4-chlorophenol (0.35 mol) in 500 mL of 2.5 M hydrochloric acid.[3]
- Diazotization: Cool the solution to 0 °C in an ice-water bath. While maintaining this temperature, slowly add a solution of sodium nitrite (0.37 mol) in 50 mL of water dropwise. Stir the mixture at 0 °C for 30 minutes after the addition is complete.[3]
- Iodination: Slowly add a pre-cooled solution of potassium iodide (0.42 mol) in 100 mL of water to the reaction mixture.[3]
- Reaction Completion: Gradually warm the mixture to room temperature and stir overnight. The evolution of nitrogen gas will be observed.[3]
- Workup: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with saturated sodium thiosulfate solution to remove any residual iodine, then with brine. Dry the organic phase over anhydrous sodium sulfate.[3]
- Isolation: Remove the solvent by rotary evaporation to yield the crude product.[3]

## Experimental Protocol: Purification by Recrystallization

Causality: Recrystallization is an effective purification technique based on differences in solubility.[7] An ideal solvent will dissolve the compound well when hot but poorly when cold, leaving impurities either undissolved in the hot solvent or dissolved in the cold solvent (mother liquor).[8] For a moderately polar compound like **4-Chloro-2-iodophenol**, a solvent system like ethanol/water or a hydrocarbon solvent like hexanes or toluene is a good starting point.

- Solvent Selection: In a test tube, add a small amount of crude product and test its solubility in a candidate solvent (e.g., hexanes) at room temperature and upon heating. The goal is insolubility at room temperature and complete dissolution at the solvent's boiling point.
- Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid completely.
- Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

- Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[\[8\]](#)
- Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
- Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.


## Chemical Reactivity and Applications in Drug Development

The true utility of **4-Chloro-2-iodophenol** for drug development professionals lies in its differentiated reactivity, which allows for selective, sequential chemical modifications.

### Reactivity of the Aryl Halides

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of aryl halides follows the general trend: I > Br > OTf > Cl.[\[9\]](#)[\[10\]](#) This difference is the cornerstone of its application as a synthetic building block. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine bond.

This allows for a sequential cross-coupling strategy. A boronic acid can be coupled at the C2 position (iodine) under standard Suzuki conditions, leaving the chlorine atom at C4 untouched. The resulting product can then be subjected to a second, often more forcing, cross-coupling reaction at the C4 position to build molecular complexity in a controlled manner.



[Click to download full resolution via product page](#)

**Caption:** Conceptual workflow for sequential Suzuki cross-coupling.

This stepwise approach is invaluable in medicinal chemistry for synthesizing biaryl and heteroaryl structures, which are common motifs in biologically active compounds.<sup>[9]</sup>

## Other Reactions

- **O-Alkylation/Acylation:** The phenolic hydroxyl group can be readily deprotonated with a base (e.g., K<sub>2</sub>CO<sub>3</sub>, NaH) to form a phenoxide, which is a potent nucleophile for reactions with alkyl halides (Williamson ether synthesis) or acyl chlorides to form ethers and esters, respectively. <sup>[11]</sup>
- **Electrophilic Aromatic Substitution:** While the ring is generally deactivated by the halogens, the powerful activating effect of the hydroxyl group still permits further substitution (e.g.,

nitration, halogenation). The incoming electrophile will be directed primarily to the C6 position, which is ortho to the hydroxyl group and not sterically hindered.

## Safety, Handling, and Toxicology

**4-Chloro-2-iodophenol** is an irritant and is harmful if ingested or comes into contact with skin. Strict adherence to safety protocols is mandatory.

| Hazard Class              | GHS Statement                          |
|---------------------------|----------------------------------------|
| Acute Toxicity, Oral      | H302: Harmful if swallowed             |
| Acute Toxicity, Inhaled   | H332: Harmful if inhaled               |
| Skin Corrosion/Irritation | H315: Causes skin irritation           |
| Eye Damage/Irritation     | H319: Causes serious eye irritation    |
| Target Organ Toxicity     | H335: May cause respiratory irritation |

Source: Sigma-Aldrich

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated chemical fume hood.[1]
- Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust.
- First Aid:
  - Skin Contact: Immediately wash with plenty of soap and water.
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
  - Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.

- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chembk.com [chembk.com]
- 2. 4-Chloro-2-iodophenol | C6H4ClI<sub>2</sub> | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-iodophenol | 71643-66-8 [chemicalbook.com]
- 4. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [4-Chloro-2-iodophenol molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583855#4-chloro-2-iodophenol-molecular-structure-and-formula>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)